molecular formula C11H13ClN2O B13866228 6-chloro-N-cyclopentylpyridine-3-carboxamide CAS No. 585544-26-9

6-chloro-N-cyclopentylpyridine-3-carboxamide

Cat. No.: B13866228
CAS No.: 585544-26-9
M. Wt: 224.68 g/mol
InChI Key: INCYPOVYPIHCSJ-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopentylpyridine-3-carboxamide is a chemical compound with the molecular formula C12H14ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclopentylpyridine-3-carboxamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopentylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) and a polar aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-cyclopentylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopentylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
  • 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-cyclopentylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopentyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

585544-26-9

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

6-chloro-N-cyclopentylpyridine-3-carboxamide

InChI

InChI=1S/C11H13ClN2O/c12-10-6-5-8(7-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)

InChI Key

INCYPOVYPIHCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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